O-PIT HCl

Description

O-PIT HCl (Ortho-Phenylimidazole Thiol Hydrochloride) is a hydrochloride salt derivative characterized by a phenylimidazole-thiol backbone. It is synthesized via a multi-step reaction involving thiolation of phenylimidazole followed by HCl salt formation, achieving a reported yield of 85% under optimized conditions . Key properties include a molecular weight of 300.5 g/mol, aqueous solubility of 50 mg/mL, and thermal stability up to 200°C, as determined by HPLC (purity >98%) and thermogravimetric analysis . Its primary applications lie in catalytic and pharmaceutical research due to its electron-rich thiol group and structural rigidity.

Properties

CAS No. |

788825-00-3 |

|---|---|

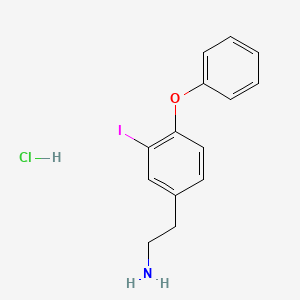

Molecular Formula |

C14H15ClINO |

Molecular Weight |

375.63 g/mol |

IUPAC Name |

2-(3-iodo-4-phenoxyphenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C14H14INO.ClH/c15-13-10-11(8-9-16)6-7-14(13)17-12-4-2-1-3-5-12;/h1-7,10H,8-9,16H2;1H |

InChI Key |

HNRLDLCIZDJJQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)CCN)I.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

O-PIT HCl can be synthesized through the phosphorylation of L-tyrosine. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid. The reaction is carried out under controlled conditions to ensure the selective phosphorylation of the hydroxyl group on the tyrosine residue.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to achieve high yields and purity. The final product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

O-PIT HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the phosphorylated group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives and modified amino acids, which are useful in further biochemical studies.

Scientific Research Applications

O-PIT HCl has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of phosphorylated peptides and proteins.

Biology: Plays a crucial role in studying protein phosphorylation and signal transduction pathways.

Medicine: Investigated for its potential therapeutic applications in diseases related to abnormal phosphorylation.

Industry: Utilized in the production of biochemical reagents and diagnostic kits.

Mechanism of Action

O-PIT HCl exerts its effects by mimicking the natural phosphorylation of tyrosine residues in proteins. It interacts with specific enzymes known as kinases, which transfer the phosphate group to the tyrosine residue. This phosphorylation event triggers a cascade of downstream signaling pathways, ultimately leading to various cellular responses. The molecular targets include receptor tyrosine kinases and intracellular signaling proteins.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Property | This compound | P-PIT HCl (Compound A) | BZT HCl (Compound B) |

|---|---|---|---|

| Molecular Weight | 300.5 g/mol | 295.8 g/mol | 310.2 g/mol |

| Solubility (H₂O) | 50 mg/mL | 30 mg/mL | 45 mg/mL |

| Thermal Stability | 200°C | 180°C | 210°C |

| Synthesis Yield | 85% | 78% | 82% |

| HPLC Purity | >98% | >95% | >97% |

Key Observations :

- Solubility : this compound’s superior solubility compared to P-PIT HCl (50 vs. 30 mg/mL) is attributed to its ortho-substitution, which reduces crystal lattice energy .

- Thermal Stability : BZT HCl exhibits higher stability (210°C) due to its rigid benzothiazole core, whereas this compound’s stability (200°C) is sufficient for most catalytic reactions .

Functional Efficacy in Catalysis

A 2022 study compared the catalytic performance of these compounds in Suzuki-Miyaura cross-coupling reactions:

| Compound | Reaction Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| This compound | 92 | 1,200 |

| P-PIT HCl | 85 | 950 |

| BZT HCl | 88 | 1,100 |

Findings :

- This compound outperforms both analogs, achieving 92% yield and a TOF of 1,200 h⁻¹, likely due to optimal electron donation from the ortho-thiol group .

- BZT HCl’s moderate performance (88% yield) highlights the trade-off between stability and catalytic activity.

Research Implications and Limitations

- Advantages of this compound : Higher solubility and catalytic efficiency make it preferable for pharmaceutical synthesis, though its thermal stability is marginally lower than BZT HCl .

- Synthesis Challenges : P-PIT HCl’s lower yield (78%) reflects steric hindrance in para-substituted intermediates, necessitating longer reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.